N'-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide
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Overview
Description
N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is a synthetic organic compound that belongs to the class of benzohydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide typically involves the following steps:
Formation of the Benzohydrazide Core: This can be achieved by reacting 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with hydrazine hydrate under reflux conditions.
Introduction of the Thiazole Moiety: The benzohydrazide intermediate is then reacted with 4-methylbenzo[d]thiazol-2-yl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide involves its interaction with specific molecular targets and pathways. This may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Signal Transduction Pathways: The compound may affect various signaling pathways within cells, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzohydrazide
- N’-(4-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide
Uniqueness
N’-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrrolidine and thiazole moieties may enhance its interaction with biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
N'-(4-methyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-13-5-4-6-16-17(13)20-19(27-16)22-21-18(24)14-7-9-15(10-8-14)28(25,26)23-11-2-3-12-23/h4-10H,2-3,11-12H2,1H3,(H,20,22)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDVYPAQRGIQFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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